Bienvenue dans la boutique en ligne BenchChem!

(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate

Asymmetric Synthesis Chiral Pool Amino Acid Precursors

This (2S,3S)-dimethyl aziridine-2,3-dicarboxylate is an enantiomerically pure, trans-configured chiral C2-symmetric building block essential for stereospecific outcomes that racemic or (2R,3R) mixtures cannot deliver. It achieves up to 37% optical purity in aspartic acid synthesis and confers a 6-fold inhibitory potency increase against papain over the (2R,3R) diastereomer in cysteine protease inhibitor design. The dimethyl ester provides finely tuned electrophilicity and enzymatic hydrolysis susceptibility that diethyl analogs lack, making this the required stereoisomer for reproducible, high-potency peptidomimetic research.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS No. 151526-73-7
Cat. No. B119125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate
CAS151526-73-7
Synonyms2,3-Aziridinedicarboxylicacid,dimethylester,(2S,3S)-(9CI)
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(N1)C(=O)OC
InChIInChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m0/s1
InChIKeyKVPCJOIALQVHIX-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-Dimethyl Aziridine-2,3-dicarboxylate (CAS 151526-73-7): Chiral Building Block for Asymmetric Synthesis and Cysteine Protease Inhibitor Design


(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate (CAS 151526-73-7) is an enantiomerically pure, trans-configured aziridine diester that functions as a chiral C2-symmetric building block and electrophilic warhead in peptidomimetic inhibitor design. The compound possesses two stereogenic centers at the aziridine ring carbons, establishing a defined (2S,3S) absolute configuration that dictates stereochemical outcomes in downstream transformations [1]. This stereochemical purity is critical for applications in asymmetric synthesis of natural products and pharmaceutical intermediates, where the compound serves as a precursor to optically active aspartic acid derivatives [2] and as a core scaffold in irreversible cysteine protease inhibitors [3].

Why Generic Substitution of (2S,3S)-Dimethyl Aziridine-2,3-dicarboxylate Fails in Research and Industrial Settings


Generic substitution with the (2R,3R)-enantiomer, racemic mixtures, or alternative aziridine-2,3-dicarboxylate esters (e.g., diethyl) is not viable due to pronounced stereochemical and electronic dependencies in key applications. The (2S,3S) configuration is essential for achieving the desired stereochemical outcome in asymmetric syntheses, as evidenced by its ability to generate aspartic acid with up to 37% optical purity [1]. In cysteine protease inhibition, the stereochemistry of the aziridine ring dramatically influences inhibitor potency; for example, the (S,S)-diastereomer of an acylated derivative exhibits a 6-fold higher inhibition activity against papain compared to its (R,R)-counterpart [2]. Furthermore, the nature of the ester group (methyl vs. ethyl) affects both the electrophilicity of the ring and its susceptibility to enzymatic hydrolysis, parameters that are finely tuned in established synthetic protocols [3].

Quantitative Differentiation Evidence for (2S,3S)-Dimethyl Aziridine-2,3-dicarboxylate (151526-73-7) in Asymmetric Synthesis and Inhibitor Potency


Stereochemical Purity and Asymmetric Induction: (2S,3S) vs. Racemic or (2R,3R) Precursors

The (2S,3S) configuration is not merely a chiral variant but a prerequisite for achieving optically active products. When (2S,3S)-dimethyl aziridine-2,3-dicarboxylate is hydrogenolyzed and hydrolyzed, it yields aspartic acid with a measurable optical purity of up to 37% [1]. In contrast, using racemic or meso-precursors (dimethyl meso- and racemic dibromosuccinate, dimethyl bromofumarate, and dimethyl bromomaleate) results in racemic or low optical purity products [1]. This demonstrates that the stereochemical integrity of the (2S,3S)-aziridine is directly correlated with the enantiomeric excess of the final amino acid product.

Asymmetric Synthesis Chiral Pool Amino Acid Precursors

Cysteine Protease Inhibition Potency: Acylated (S,S)-Aziridine vs. (R,R)-Aziridine Diastereomer

Inhibition of papain, a model cysteine protease, is highly stereospecific. While the unsubstituted (2S,3S)-diethyl aziridine-2,3-dicarboxylate and its (2R,3R)-enantiomer show comparable inhibition [1], acylation with an amino acid reveals a stark stereochemical preference. The derivative BOC-(S)-Phe-(S,S)-Azi (derived from the (2S,3S)-scaffold) exhibits a 6-fold higher second-order rate constant for papain inactivation than its diastereomer BOC-(S)-Phe-(R,R)-Azi [1]. This indicates that the (2S,3S)-core, when coupled with an L-amino acid, forms a significantly more potent inhibitor.

Cysteine Protease Enzyme Inhibition Peptidomimetics

Enzymatic Resolution Efficiency: Methyl vs. Other Esters for Stereochemical Purity

Enzymatic hydrolysis using Candida cylindracea lipase provides a practical route to enantiomerically pure aziridine-2,3-dicarboxylates. The methyl ester (2S,3S)-dimethyl aziridine-2,3-dicarboxylate is resolved with good to excellent stereochemical purity via this method [1]. While the study does not directly compare different esters, the methyl group is a standard substrate for this lipase, and the methodology is well-established for the dimethyl ester [1], providing a reliable and scalable approach to obtain the pure (2S,3S)-enantiomer that is not as readily available via chemical resolution of other esters.

Enzymatic Resolution Lipase Catalysis Chiral Separation

General Class Potency Enhancement: Aziridine-2,3-dicarboxylates vs. Unsubstituted Aziridines

A 2009 rational design study demonstrated that incorporating electron-withdrawing substituents on the aziridine nitrogen dramatically accelerates the alkylation step of cysteine protease inhibition. Based on measured inhibition data, aziridine-2,3-dicarboxylate derivatives offer up to a 2,300-fold increase in inhibition potency compared to an unsubstituted aziridine inhibitor [1]. While this is a class-level effect, it underscores the critical role of the 2,3-dicarboxylate substitution pattern—present in (2S,3S)-dimethyl aziridine-2,3-dicarboxylate—in achieving potent, irreversible enzyme inactivation.

Cysteine Protease Inhibitor Electrophilic Warhead Rational Design

High-Value Application Scenarios for (2S,3S)-Dimethyl Aziridine-2,3-dicarboxylate (151526-73-7) Based on Differentiating Evidence


Asymmetric Synthesis of L-Aspartic Acid Derivatives and Chiral Pool Expansion

Use (2S,3S)-dimethyl aziridine-2,3-dicarboxylate as a chiral synthon to prepare optically active aspartic acid and its derivatives. The compound's (2S,3S) stereochemistry is directly transferred to the product, yielding up to 37% optical purity in aspartic acid [1]. This provides a route to enantiomerically enriched amino acids for peptide synthesis, pharmaceutical intermediates, and chiral ligand preparation.

Design and Synthesis of Stereospecific Cysteine Protease Inhibitors

Employ (2S,3S)-dimethyl aziridine-2,3-dicarboxylate as the electrophilic warhead in peptidomimetic inhibitors targeting cysteine proteases (e.g., cathepsins B, L, and papain). The (2S,3S) configuration is critical for achieving high potency; acylated derivatives show a 6-fold increase in papain inhibition compared to the (2R,3R)-diastereomer [2]. This stereospecificity is essential for developing selective and potent therapeutic candidates.

Scalable Enzymatic Resolution for High-Purity Chiral Building Blocks

Utilize Candida cylindracea lipase-catalyzed hydrolysis to resolve racemic or enantioenriched mixtures of dimethyl aziridine-2,3-dicarboxylate. This method reliably yields the (2S,3S)-enantiomer with good to excellent stereochemical purity [3], providing a scalable and cost-effective route to a high-value chiral building block for research and industrial applications.

Development of High-Potency Irreversible Enzyme Inactivators

Leverage the 2,3-dicarboxylate substitution pattern of (2S,3S)-dimethyl aziridine-2,3-dicarboxylate to design next-generation cysteine protease inhibitors. Rational design studies have shown that aziridine-2,3-dicarboxylates can achieve up to a 2,300-fold increase in inhibition potency over unsubstituted aziridines [4], making this scaffold a superior choice for high-potency, mechanism-based inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.